molecular formula C19H32N2 B1682964 Tedisamil CAS No. 90961-53-8

Tedisamil

Cat. No.: B1682964
CAS No.: 90961-53-8
M. Wt: 288.5 g/mol
InChI Key: CTIRHWCPXYGDGF-UHFFFAOYSA-N
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Description

Tedisamil, chemically known as 3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo-3,3,1-nonane, is an experimental class III antiarrhythmic agent. It is primarily investigated for the treatment of atrial fibrillation and atrial flutter. This compound functions by blocking multiple types of potassium channels in the heart, resulting in a slowed heart rate .

Preparation Methods

The synthesis of Tedisamil involves several steps, starting with the preparation of the core diazabicyclononane structure. The synthetic route typically includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. Industrial production methods focus on optimizing yield and purity, often involving the use of advanced techniques such as high-performance liquid chromatography for purification .

Chemical Reactions Analysis

Tedisamil undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the diazabicyclononane core, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the cyclopropylmethyl groups, can lead to the formation of analogs with different biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tedisamil has several scientific research applications:

Mechanism of Action

Tedisamil exerts its effects by blocking specific ion channels within cardiac cells. It primarily inhibits outward potassium currents, which play a critical role in the repolarization phase of the cardiac action potential. This action prolongs the inactivation phase of the muscle, helping to restore normal electrical rhythm in the heart .

Comparison with Similar Compounds

Tedisamil is unique compared to other class III antiarrhythmic agents due to its ability to block multiple types of potassium channels. Similar compounds include:

    Amiodarone: Another class III antiarrhythmic agent, but with a broader spectrum of ion channel blocking activity.

    Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

    Dofetilide: A selective potassium channel blocker used for similar indications.

This compound’s uniqueness lies in its specific action on potassium channels and its lower incidence of additional arrhythmic events compared to other class III agents .

Properties

It is hypothesized tedisamil prevents Ca2+ overload by the cAMP dependent SR Ca2+ uptake [PMID: 10707827].

CAS No.

90961-53-8

Molecular Formula

C19H32N2

Molecular Weight

288.5 g/mol

IUPAC Name

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane]

InChI

InChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2

InChI Key

CTIRHWCPXYGDGF-UHFFFAOYSA-N

SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5

Canonical SMILES

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5

Appearance

Solid powder

90961-53-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane
KC 8857
KC-8857
tedisamil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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